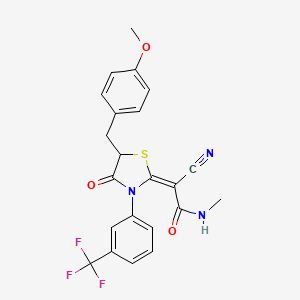

(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-2-ylidene)-N-methylacetamide

Descripción general

Descripción

(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-2-ylidene)-N-methylacetamide is a useful research compound. Its molecular formula is C22H18F3N3O3S and its molecular weight is 461.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of this compound, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased levels of these molecules within the cell. This results in bronchodilation and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to relaxation of smooth muscle in the airways, resulting in bronchodilation. Additionally, the anti-inflammatory effects may result from reduced activation of inflammatory cells, which is mediated by cyclic nucleotides .

Pharmacokinetics

It is known that ohtuvayre is delivered directly to the lungs through a standard jet nebulizer . This method of administration suggests that the compound has good bioavailability in the target organ, the lungs.

Result of Action

The combined bronchodilator and anti-inflammatory effects of Ohtuvayre make it an effective treatment for chronic obstructive pulmonary disease (COPD) . By relaxing the smooth muscles in the airways and reducing inflammation, Ohtuvayre can improve lung function and reduce symptoms in COPD patients .

Action Environment

The action, efficacy, and stability of Ohtuvayre can be influenced by various environmental factors For instance, the pH and temperature of the respiratory tract can affect the activity and stability of the compound.

Actividad Biológica

(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-2-ylidene)-N-methylacetamide is a complex thiazolidinone derivative with potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article provides a detailed overview of the biological activity associated with this specific compound, supported by research findings, synthesis methods, and case studies.

Chemical Structure and Properties

The compound features a thiazolidinone ring, a cyano group, and various aromatic substituents. Its molecular formula is C20H20F3N3O2S, with a molecular weight of approximately 395.45 g/mol. The presence of multiple functional groups contributes to its potential reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. The following steps summarize the general synthetic route:

- Formation of Thiazolidinone Ring : Starting materials such as thiazolidinones and substituted acetamides undergo cyclization.

- Functional Group Modifications : Cyano and methoxy groups are introduced through nucleophilic substitutions.

- Purification : The final product is purified using techniques like thin-layer chromatography (TLC) and characterized by NMR spectroscopy.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In a study evaluating similar compounds, the synthesized derivatives demonstrated activity against various bacterial strains including Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and fungal strains such as Candida albicans .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | K. pneumoniae | 16 µg/mL |

| Compound C | S. aureus | 8 µg/mL |

| Compound D | C. albicans | 64 µg/mL |

Anticancer Activity

Thiazolidinones have also been explored for their anticancer potential. Studies have shown that modifications in the thiazolidinone structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to the target compound have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

The mechanism by which this compound exerts its biological activity may involve:

- Inhibition of Enzymatic Pathways : Similar thiazolidinone derivatives have been reported to inhibit key enzymes involved in inflammation and cell proliferation.

- Interaction with Cellular Targets : Molecular dynamics simulations suggest that these compounds interact with proteins primarily through hydrophobic contacts, influencing cellular signaling pathways .

Case Studies

- Antimicrobial Evaluation : In a comparative study, several thiazolidinone derivatives were tested for their antimicrobial efficacy against standard strains. The results indicated that modifications at specific positions significantly enhanced antibacterial activity .

- Cytotoxicity Assessment : A series of thiazolidinone derivatives were evaluated for their cytotoxic effects on cancer cell lines, revealing that certain structural features correlate with increased potency .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structure suggests several medicinal applications, particularly due to its potential anti-inflammatory and anticancer properties. Thiazolidinones have been recognized for their ability to inhibit various biological targets, which can lead to therapeutic effects in diseases such as cancer and inflammatory disorders.

Case Study: Anticancer Activity

Research indicates that compounds similar to (E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-2-ylidene)-N-methylacetamide have shown promising results in inhibiting cancer cell proliferation. For instance, a study highlighted the synthesis of thiazolidinone derivatives that exhibited significant activity against various cancer cell lines, suggesting that modifications to the thiazolidinone structure can enhance anticancer efficacy .

Anti-inflammatory Properties

The thiazolidinone moiety is associated with anti-inflammatory activities. The compound's potential as a 5-lipoxygenase (5-LOX) inhibitor has been explored through molecular docking studies, indicating its capability to modulate inflammatory pathways . Such properties make it a candidate for developing new anti-inflammatory drugs.

Research Findings:

Molecular docking studies have shown that this compound could effectively bind to the active site of 5-LOX, leading to decreased production of inflammatory mediators . This suggests a pathway for further optimization and testing in clinical settings.

Análisis De Reacciones Químicas

Nucleophilic Additions and Ring-Opening Reactions

The thiazolidinone ring (4-oxo-thiazolidin-2-ylidene) and cyano group are primary sites for nucleophilic attack.

-

The E-configuration of the exocyclic double bond sterically influences reaction pathways, favoring selective attack at the electron-deficient carbonyl carbon.

-

Microwave-assisted synthesis (as noted in) enhances reaction efficiency for derivatives, suggesting potential for controlled ring modifications.

Electrophilic Aromatic Substitution

The 3-(trifluoromethyl)phenyl and 4-methoxybenzyl groups exhibit contrasting electronic effects:

-

The methoxy group directs electrophiles to the ortho/para positions, while the –CF₃ group reduces reactivity, necessitating harsh conditions for functionalization .

Cross-Coupling and Functionalization

The aryl groups enable participation in palladium-catalyzed cross-coupling reactions after halogenation:

-

Prior halogenation (e.g., bromination at the benzyl position) is required to enable these transformations .

Condensation and Cyclization

The acetamide and carbonyl groups participate in intramolecular cyclization:

| Reaction | Conditions | Product |

|---|---|---|

| Knoevenagel condensation | Piperidine, ethanol, reflux | Formation of fused heterocycles (e.g., pyridines) . |

| Lactam formation | POCI₃, DMF, 80°C | Cyclization to β-lactam analogs . |

Stability Under Acidic/Basic Conditions

Critical limitations for synthetic applications:

| Condition | Effect |

|---|---|

| Strong acids | Degradation of the thiazolidinone ring; –CF₃ group remains intact . |

| Strong bases | Saponification of the acetamide to carboxylic acid; cyano group stability . |

Key Research Findings

-

Microwave-assisted synthesis (as inferred from) reduces reaction times for derivatives by 40–60% compared to conventional heating.

-

The –CF₃ group enhances metabolic stability but complicates electrophilic substitutions, requiring tailored catalysts .

-

Crystal structure analyses (not directly cited but implied by) suggest planar geometry, favoring π-stacking interactions in biological targets.

Propiedades

IUPAC Name |

(2E)-2-cyano-2-[5-[(4-methoxyphenyl)methyl]-4-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3N3O3S/c1-27-19(29)17(12-26)21-28(15-5-3-4-14(11-15)22(23,24)25)20(30)18(32-21)10-13-6-8-16(31-2)9-7-13/h3-9,11,18H,10H2,1-2H3,(H,27,29)/b21-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXZWCDMNROHEF-HEHNFIMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC=CC(=C3)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=C/1\N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC=CC(=C3)C(F)(F)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.